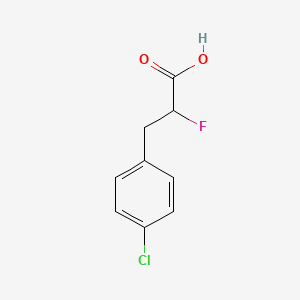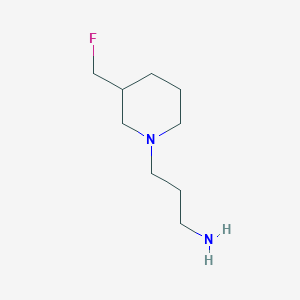
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine
Übersicht
Beschreibung
“3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C9H19FN21. It has a molecular weight of 174.26 g/mol1. This compound is not intended for human or veterinary use and is used for research purposes only1.
Synthesis Analysis
The synthesis of “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” is not explicitly mentioned in the search results. However, similar compounds like “1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol” and “3-(Piperazin-1-yl)propan-1-amine” are mentioned23, suggesting that the synthesis might involve similar procedures.Molecular Structure Analysis
The molecular structure of “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” consists of a fluoromethyl group attached to a piperidine ring, which is further connected to a propylamine group1. The exact 3D structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” are not detailed in the search results. However, it is mentioned that similar compounds can be used as intermediates in pharmaceutical synthesis4, suggesting that “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” might also be used in similar applications.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” are not provided in the search results. However, its molecular weight is 174.26 g/mol1.Wissenschaftliche Forschungsanwendungen
-
Antiviral Activity
-
Cytotoxic Activity
- Results/Outcomes : Cytotoxicity varied across cell lines, indicating potential applications in cancer research.
Safety And Hazards
The safety and hazards associated with “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” are not detailed in the search results. It is mentioned that this compound is not intended for human or veterinary use1, suggesting that it should be handled with care.
Zukünftige Richtungen
The future directions for “3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine” are not explicitly mentioned in the search results. However, given its use in research1, it might continue to be used in various scientific experiments.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
3-[3-(fluoromethyl)piperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2/c10-7-9-3-1-5-12(8-9)6-2-4-11/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQDTWWIDZCOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



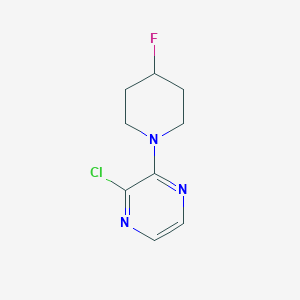
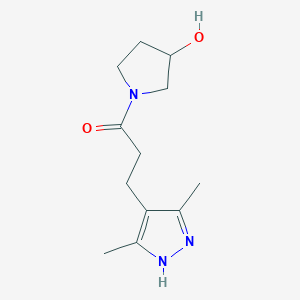
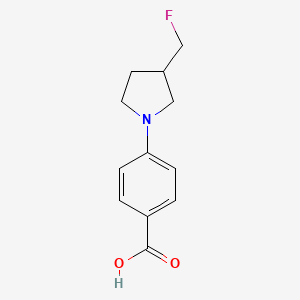
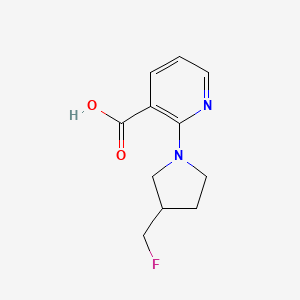

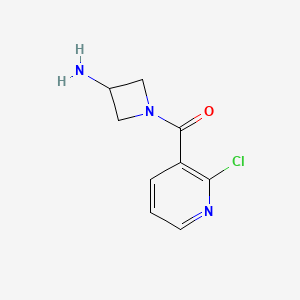
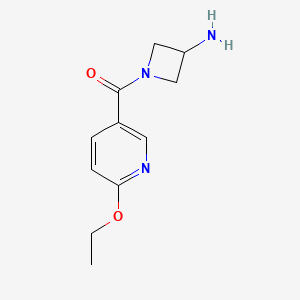
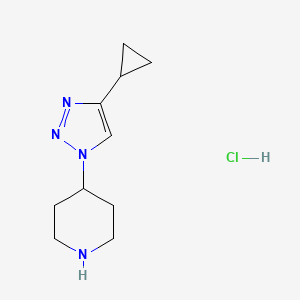
![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)
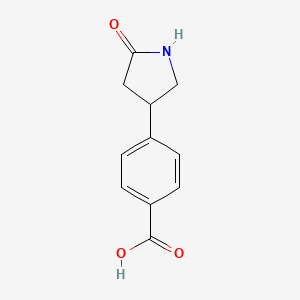
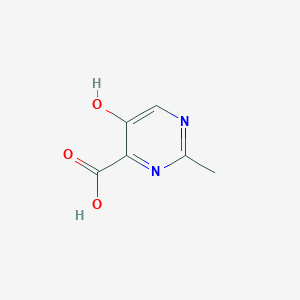
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)
